![molecular formula C17H12ClN5OS B2522523 2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903684-50-3](/img/structure/B2522523.png)

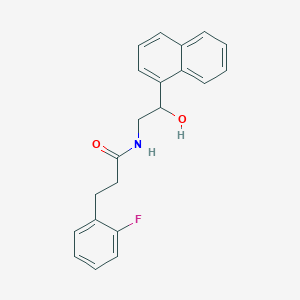

2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide” is a heterocyclic compound . It belongs to the class of compounds known as triazoles, which are five-membered heterocycles containing three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds involves a mixture of compound 2 (1 mmol), benzoyl chloride (1.2 mmol) and powdered sodium carbonate (1.2 mmol) in THF (5 mL) stirred at ambient temperature for 6 hours .Molecular Structure Analysis

Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The reaction of similar compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives .Aplicaciones Científicas De Investigación

Antiproliferative Activity : Compounds with the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized and evaluated for their antiproliferative activities. These compounds, particularly in their ester form, have shown to inhibit the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research and treatment strategies (Ilić et al., 2011).

Antimicrobial and Antioxidant Properties : Novel pyridine and fused pyridine derivatives, which are structurally related to the compound , have been prepared and found to exhibit antimicrobial and antioxidant activity. This indicates potential utility in developing new antimicrobial agents and antioxidants (Flefel et al., 2018).

Molecular Docking and Screening : The synthetic route to pyridine derivatives, including the triazolopyridine and pyridotriazine derivatives, involves molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. This suggests applications in drug design and discovery, particularly in targeting specific enzymes or proteins for therapeutic intervention (Flefel et al., 2018).

Structure and Drug Design : Research on the synthesis, structure analysis, and computational studies of related compounds, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has provided insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding how these molecules can be tailored for specific biological activities, thereby aiding in the design of new drugs with optimized properties (Sallam et al., 2021).

Environmental Benign Synthesis : The synthesis of related heterocyclic compounds using green chemistry principles, such as reactions in water medium or using environmentally benign catalysts, highlights the potential for developing sustainable processes in pharmaceutical manufacturing (Liu et al., 2012).

Mecanismo De Acción

Target of action

Triazoles are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Benzamides, on the other hand, are a broad class of compounds with diverse targets depending on their specific structures.

Mode of action

The mode of action of triazoles and benzamides can vary widely depending on their specific structures and targets. For example, some triazoles have antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. In general, heterocyclic compounds like triazoles can bind in the biological system with a variety of enzymes and receptors .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5OS/c18-13-4-2-1-3-12(13)17(24)19-9-16-21-20-15-6-5-14(22-23(15)16)11-7-8-25-10-11/h1-8,10H,9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZXWPBMJJQSLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)

![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)

![7-Bromo-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2522455.png)

![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)